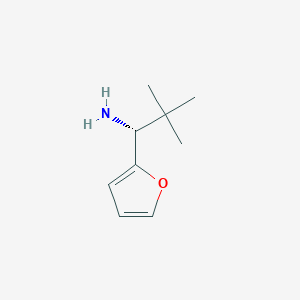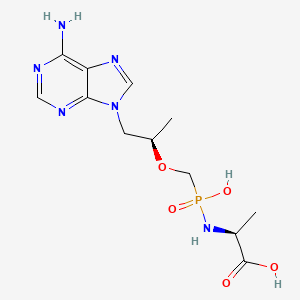
(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide” is a compound with an intriguing structure. Let’s break it down:
- The (E) indicates that the double bond in the molecule is in the trans configuration.
- The 4,4-Dimethoxy-3-methylbut-2-en-1-yl group consists of a butenyl chain with two methoxy (OCH₃) groups and a methyl (CH₃) group.
- The triphenylphosphonium moiety (TPP⁺) is a positively charged phosphonium ion attached to three phenyl rings.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route is through the reaction of a suitable precursor with triphenylphosphine (PPh₃) followed by bromination. Detailed reaction conditions would depend on the specific starting materials.
Industrial Production:: While there isn’t widespread industrial production of this compound, research laboratories often synthesize it for targeted applications.
化学反応の分析
Reactions::
Bromination: The initial step involves bromination of the precursor. Bromine (Br₂) reacts with the double bond, leading to the formation of the bromide derivative.
Substitution Reactions: The compound can undergo substitution reactions, where the bromide ion is replaced by other nucleophiles (e.g., azides, amines, or thiols).
Bromination: Br₂ or NBS (N-bromosuccinimide) in an organic solvent (e.g., CH₂Cl₂).
Substitution: Various nucleophiles (e.g., NaN₃, NH₃, or thiols) in appropriate solvents.
Major Products:: The major product of bromination is the target compound itself, “(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide.”
科学的研究の応用
Chemistry::
Mitochondria-Targeted Hydrogen Sulfide Donor: Similar compounds (e.g., AP39) have been studied as mitochondria-targeted hydrogen sulfide (H₂S) donors, playing a role in cellular redox balance and signaling.
Mitochondrial Function: Investigating the impact of TPP⁺-containing compounds on mitochondrial function and oxidative stress.
Potential Therapeutic Applications: Research into potential therapeutic effects related to H₂S release and mitochondrial protection.
作用機序
The exact mechanism by which this compound exerts its effects involves mitochondrial targeting. It likely influences mitochondrial redox status, cellular signaling pathways, and apoptosis.
類似化合物との比較
While “(E)-(4,4-Dimethoxy-3-methylbut-2-en-1-yl)triphenylphosphonium bromide” is unique due to its specific structure, similar compounds include:
Methyltriphenylphosphonium bromide: Used for targeted delivery to specific cell components.
Ethyltriphenylphosphonium bromide:
Triphenylphosphonium phospholipid conjugates: Used for mitochondrial targeting in liposomes.
特性
分子式 |
C25H28BrO2P |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
[(E)-4,4-dimethoxy-3-methylbut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28O2P.BrH/c1-21(25(26-2)27-3)19-20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19,25H,20H2,1-3H3;1H/q+1;/p-1/b21-19+; |
InChIキー |
RFOIAMFQOLAUHO-UXJRWBAGSA-M |
異性体SMILES |
C/C(=C\C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C(OC)OC.[Br-] |
正規SMILES |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(OC)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




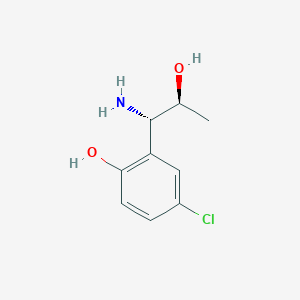

![1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13041482.png)
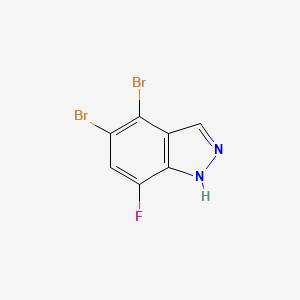
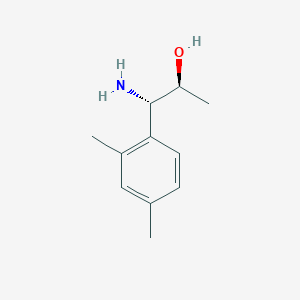

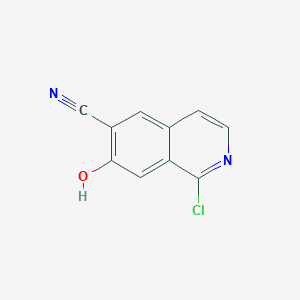
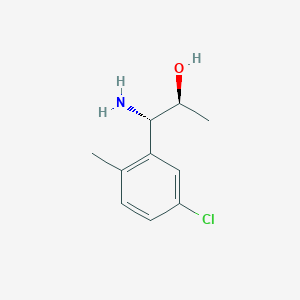
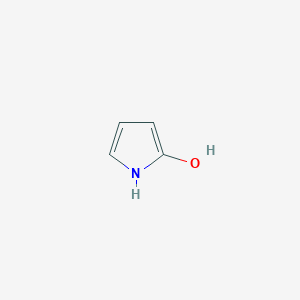
![5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid](/img/structure/B13041528.png)
